1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956306-77-6
VCID: VC7841668
InChI: InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H
SMILES: CC(C1=C(C(=CC=C1)F)Cl)N.Cl
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07

1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride

CAS No.: 1956306-77-6

Cat. No.: VC7841668

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.07

* For research use only. Not for human or veterinary use.

1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride - 1956306-77-6

Specification

CAS No. 1956306-77-6
Molecular Formula C8H10Cl2FN
Molecular Weight 210.07
IUPAC Name 1-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H
Standard InChI Key MBVZLDVQKRAIRO-UHFFFAOYSA-N
SMILES CC(C1=C(C(=CC=C1)F)Cl)N.Cl
Canonical SMILES CC(C1=C(C(=CC=C1)F)Cl)N.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with chlorine and fluorine atoms at adjacent positions (2 and 3), an ethanamine side chain (-CH2_2-CH2_2-NH2_2), and a hydrochloride counterion. The IUPAC name is 1-(2-chloro-3-fluorophenyl)ethanamine hydrochloride, and its canonical SMILES string is CC(C1=C(C(=CC=C1)F)Cl)N.Cl . The presence of electronegative halogens influences electron distribution, affecting reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H10Cl2FN\text{C}_8\text{H}_{10}\text{Cl}_2\text{FN}
Molecular Weight210.08 g/mol
XLogP3-AA (LogP)2.1 (predicted)
Hydrogen Bond Donors2 (amine and HCl)
Hydrogen Bond Acceptors3 (F, Cl, NH2_2)
Rotatable Bonds2

Data sources: .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves reductive amination of 2-chloro-3-fluorobenzaldehyde with ethylamine, followed by hydrochlorination. A representative pathway is:

  • Aldehyde Preparation: 2-Chloro-3-fluorobenzaldehyde is synthesized via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

  • Reductive Amination: The aldehyde reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH3_3CN) to form 1-(2-chloro-3-fluorophenyl)ethanamine .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Synthetic Reaction Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH3_3CN, MeOH, 0°C–25°C65–75
HydrochlorinationHCl (g), Et2_2O, 0°C>90

Data sources: .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature: 20–50°C to minimize side reactions.

  • Pressure: Atmospheric conditions for safety and cost efficiency.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

Biological Activity and Applications

Antimicrobial Properties

Comparison with Structural Analogs

Positional Isomerism Effects

Substituent positioning critically impacts biological activity:

  • 2-Chloro-3-fluoro vs. 3-chloro-5-fluoro: The former’s adjacent halogens create a dipole moment that enhances receptor binding .

  • Hydrochloride vs. freebase: The salt form improves bioavailability but may alter pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator